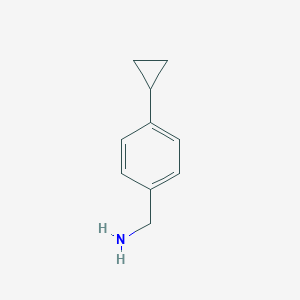

(4-Cyclopropylphenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-cyclopropylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGPNIFDHYUTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553212 | |

| Record name | 1-(4-Cyclopropylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118184-67-1 | |

| Record name | 4-Cyclopropylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118184-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Cyclopropylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-cyclopropylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Imperative of Unambiguous Characterization

An In-depth Technical Guide to the Structure Elucidation of (4-Cyclopropylphenyl)methanamine

In the landscape of modern drug discovery and materials science, (4-Cyclopropylphenyl)methanamine serves as a valuable primary amine building block. Its unique combination of a rigid cyclopropyl group and an aromatic scaffold makes it a key intermediate in the synthesis of complex molecules with potential therapeutic applications. The precise arrangement of these functional groups is paramount to the final compound's activity and safety profile. Therefore, the unambiguous structural elucidation of this intermediate is not merely a procedural step but a foundational pillar of scientific rigor. This guide eschews a simple checklist approach, instead offering a holistic, logic-driven workflow for the definitive characterization of (4-Cyclopropylphenyl)methanamine, grounded in the principles of spectroscopic analysis.

Initial Assessment: Predicted Properties and Structural Hypothesis

Before any analysis begins, a thorough understanding of the target molecule's expected properties is essential. This allows for the formation of a structural hypothesis that will be systematically tested and validated by the subsequent experimental data. The primary structure consists of a benzylamine core where the phenyl ring is substituted at the para-position (position 4) with a cyclopropyl group.

Table 1: Physicochemical Properties of (4-Cyclopropylphenyl)methanamine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | [1] |

| Molecular Weight | 147.22 g/mol | [1] |

| Monoisotopic Mass | 147.1048 g/mol | [2] |

| Appearance | Light brown liquid (predicted) | [3] |

| pKa (predicted) | 9.29 ± 0.10 | [3] |

Our working hypothesis is the structure shown below, which we will seek to confirm.

Figure 1. Hypothesized structure of (4-Cyclopropylphenyl)methanamine.

Figure 1. Hypothesized structure of (4-Cyclopropylphenyl)methanamine.

The Analytical Keystone: A Multi-Technique Approach

No single analytical technique can provide absolute structural proof. True confidence is achieved through the convergence of data from multiple, orthogonal methods. Our strategy integrates Mass Spectrometry (MS) for mass and fragmentation, Infrared (IR) Spectroscopy for functional group identification, and a comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments for detailed connectivity mapping.

Caption: Key HMBC correlations confirming the connectivity of the major fragments.

-

COSY (¹H-¹H Correlation Spectroscopy):

-

Purpose: Identifies protons that are coupled (typically through 2-3 bonds).

-

Expected Correlations:

-

A strong cross-peak between the aromatic doublets at ~7.15 and ~7.05 ppm.

-

Correlations between the cyclopropyl protons (H-8, H-9, H-9').

-

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: Correlates each proton directly to the carbon it is attached to.

-

Expected Correlations:

-

H-2/6 (~7.15 ppm) → C-2/6 (~128 ppm)

-

H-3/5 (~7.05 ppm) → C-3/5 (~126 ppm)

-

H-7 (~3.85 ppm) → C-7 (~46 ppm)

-

H-8 (~1.85 ppm) → C-8 (~15 ppm)

-

H-9/9' (~0.90/0.65 ppm) → C-9 (~10 ppm)

-

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: Shows correlations between protons and carbons over 2-3 bonds. This is the ultimate tool for connecting the individual spin systems.

-

Key Validating Correlations:

-

H-7 (benzylic CH₂) → C-1 and C-2/6: This definitively links the aminomethyl group to the aromatic ring at position C-1.

-

H-8 (cyclopropyl CH) → C-4 and C-3/5: This definitively links the cyclopropyl group to the aromatic ring at position C-4.

-

H-2/6 (aromatic) → C-4: This correlation across the ring confirms the para-substitution pattern.

-

-

Conclusion: A Self-Validating Structural Proof

The structure of (4-Cyclopropylphenyl)methanamine is confirmed with high confidence through the systematic and logical integration of orthogonal analytical techniques. HRMS establishes the correct elemental composition, C₁₀H₁₃N. FTIR confirms the presence of a primary amine and a 1,4-disubstituted aromatic ring. Finally, a comprehensive set of 1D and 2D NMR experiments provides an unambiguous map of the proton and carbon skeleton, with key HMBC correlations irrefutably connecting the aminomethyl and cyclopropyl fragments to the aromatic ring at the C-1 and C-4 positions, respectively. This rigorous, multi-faceted approach ensures the identity and purity of the material, providing a solid foundation for its use in research and development.

References

-

PubChem. (n.d.). Cyclopropyl(phenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

- Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (2015). Ligand-free Pd Catalysed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.

-

PubChem. (n.d.). Cyclopropyl-(4-ethylsulfonylphenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Automated Topology Builder (ATB). (n.d.). 1-(4-Phenoxyphenyl)methanamine. The University of Queensland. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopropyl-[4-(4-fluorophenoxy)phenyl]methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). {1-[4-(Methylsulfanyl)phenyl]cyclopropyl}methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR of reaction of benzylamine with CO2 in acetonitrile in the presence of one equivalent of DBU. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

-

PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. National Library of Medicine. Retrieved from [Link]

Sources

A Technical Guide to (4-Cyclopropylphenyl)methanamine (CAS: 118184-67-1): A Key Building Block in Modern Drug Discovery

Executive Summary

(4-Cyclopropylphenyl)methanamine is a primary benzylamine derivative featuring a cyclopropyl group at the para position of the phenyl ring. This seemingly simple molecule has emerged as a high-value building block for medicinal chemists and drug development professionals. The incorporation of the cyclopropyl moiety is a well-established strategy to address multifaceted challenges in drug design, including enhancing metabolic stability, improving potency, and modulating physicochemical properties.[1][2] This guide provides an in-depth technical overview of (4-Cyclopropylphenyl)methanamine, covering its chemical properties, a robust and scalable synthetic protocol, analytical characterization, and its strategic application in pharmaceutical research and development. The insights presented herein are intended to equip researchers with the foundational knowledge required to effectively leverage this versatile synthon in their discovery programs.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are critical for its effective use in synthesis and formulation.

Table 1: Chemical Identification

| Identifier | Value |

| Compound Name | (4-Cyclopropylphenyl)methanamine |

| CAS Number | 118184-67-1 |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol [3] |

| SMILES | C1CC1c2ccc(cc2)CN |

| MDL Number | MFCD11109724 |

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Liquid | Predicted |

| Boiling Point | ~235.5 °C | Predicted |

| Density | ~0.99 g/cm³ | Predicted |

| pKa (Conjugate Acid) | ~9.6 | Predicted |

| Storage Conditions | 2-8°C, Inert Atmosphere | Commercial Supplier Data |

The Cyclopropyl Moiety in Medicinal Chemistry: A Strategic Overview

The utility of (4-Cyclopropylphenyl)methanamine stems directly from the unique and advantageous characteristics of the cyclopropyl group.[4] This small, strained carbocycle is not merely a passive spacer but an active modulator of a drug candidate's biological profile.

Causality Behind its Utility:

-

Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in typical alkyl chains.[1] This increased bond dissociation energy makes the ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance.[5] Incorporating this motif can "shield" a molecule from rapid degradation, thereby increasing its half-life and bioavailability.

-

Enhanced Potency & Binding: The rigid, three-dimensional structure of the cyclopropyl group provides conformational constraint.[5] This reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity and potency.[4] Its unique electronic properties, featuring enhanced π-character in the C-C bonds, can also lead to favorable interactions within a receptor's binding pocket.[1]

-

Physicochemical Modulation: The cyclopropyl group can act as a "lipophilic hydrogen bond donor." While increasing lipophilicity, which can aid in membrane permeability, it does not add the bulk of larger groups like a t-butyl. This allows for fine-tuning of properties such as solubility, permeability, and reduction of P-glycoprotein efflux.[1][6]

// Central Node CP_Motif [label="(4-Cyclopropylphenyl)methanamine\nIntegration", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Attribute Nodes Potency [label="Enhances Potency", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolism [label="Improves Metabolic\nStability (Blocks CYP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Permeability [label="Increases Membrane\nPermeability", fillcolor="#F1F3F4", fontcolor="#202124"]; OffTarget [label="Reduces Off-Target\nEffects", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubility [label="Modulates Solubility", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-explanation Nodes sub_Potency [label="Rigid conformation reduces\nentropic penalty of binding.", style=dotted, shape=plaintext, fontcolor="#5F6368"]; sub_Metabolism [label="High C-H bond dissociation\nenergy resists oxidation.", style=dotted, shape=plaintext, fontcolor="#5F6368"]; sub_Permeability [label="Balances lipophilicity\nand molecular size.", style=dotted, shape=plaintext, fontcolor="#5F6368"];

// Edges CP_Motif -> Potency [color="#34A853", penwidth=2]; CP_Motif -> Metabolism [color="#34A853", penwidth=2]; CP_Motif -> Permeability [color="#34A853", penwidth=2]; CP_Motif -> OffTarget [color="#34A853", penwidth=2]; CP_Motif -> Solubility [color="#34A853", penwidth=2];

Potency -> sub_Potency [style=dashed, color="#5F6368", arrowhead=none]; Metabolism -> sub_Metabolism [style=dashed, color="#5F6368", arrowhead=none]; Permeability -> sub_Permeability [style=dashed, color="#5F6368", arrowhead=none]; }

Caption: Strategic benefits of incorporating the cyclopropylphenyl motif.

Synthesis and Manufacturing

A reliable and scalable synthesis is paramount for the utility of any building block. The most direct and industrially viable route to (4-Cyclopropylphenyl)methanamine is the catalytic hydrogenation of its corresponding nitrile precursor, 4-cyclopropylbenzonitrile.

Recommended Synthetic Protocol: Catalytic Hydrogenation of 4-Cyclopropylbenzonitrile

This protocol is a self-validating system designed for high conversion and selectivity, minimizing common side products like secondary amines and hydrodehalogenation (if starting from a halo-precursor).

Materials and Equipment:

-

Reactants: 4-Cyclopropylbenzonitrile, Anhydrous Ethanol (200 proof), Ammonium Hydroxide (28-30% solution), Raney Nickel (50% slurry in water), Hydrogen gas (high purity).

-

Equipment: Parr-type hydrogenation apparatus or a stainless-steel autoclave, magnetic or mechanical stirrer, filtration apparatus (e.g., Buchner funnel with Celite®), standard laboratory glassware, rotary evaporator.

Step-by-Step Methodology:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 5-10 mol% relative to the nitrile) with deionized water three times, followed by three washes with anhydrous ethanol to remove residual water. This step is critical as water can inhibit catalyst activity.

-

Reactor Charging: Charge the hydrogenation vessel with 4-cyclopropylbenzonitrile (1.0 eq) and the washed Raney Nickel catalyst. Add a solution of anhydrous ethanol and ammonium hydroxide (typically a 7:1 to 10:1 v/v ratio). The total solvent volume should be sufficient to create a stirrable slurry (approx. 10-20 mL per gram of nitrile).

-

Causality Check: The use of ammoniacal ethanol is a cornerstone of selective primary amine synthesis from nitriles. The excess ammonia in the reaction mixture suppresses the formation of secondary amines (dibenzylamines) by competing with the newly formed primary amine for reaction with the intermediate imine species.[7][8]

-

-

Hydrogenation: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. Heat the reaction to a moderate temperature (e.g., 40-60°C).

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the ballast tank. The reaction is typically complete within 4-12 hours. A small aliquot can be carefully depressurized, filtered, and analyzed by GC-MS or TLC to confirm the disappearance of the starting nitrile.

-

Work-up and Isolation: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney Nickel catalyst.

-

Safety Protocol: The filter cake must be kept wet with ethanol or water at all times and disposed of according to institutional safety guidelines for pyrophoric catalysts. Do not allow the catalyst to dry in air.

-

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol and ammonia. The resulting crude oil can be purified by vacuum distillation or by dissolving in a suitable solvent (e.g., diethyl ether), washing with brine, drying over anhydrous sodium sulfate, and reconcentrating to yield the pure (4-Cyclopropylphenyl)methanamine.

Caption: High-level workflow for the synthesis of the target amine.

Analytical Characterization and Quality Control

Confirming the identity and purity of (4-Cyclopropylphenyl)methanamine is essential before its use. A combination of standard spectroscopic and chromatographic techniques should be employed.[9]

-

¹H NMR (Proton NMR): The proton NMR spectrum provides a definitive fingerprint. Key signals to verify are:

-

Aromatic protons on the disubstituted ring (two doublets, appearing around 7.0-7.3 ppm).

-

The benzylic CH₂ protons (a singlet around 3.8 ppm).

-

The amine (NH₂) protons (a broad singlet, chemical shift is concentration and solvent dependent).

-

The characteristic cyclopropyl protons (multiplets in the upfield region, typically 0.5-1.1 ppm).

-

-

¹³C NMR (Carbon NMR): Should show the expected number of carbon signals, including the unique upfield signals for the cyclopropyl carbons.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) should confirm the molecular weight with a molecular ion peak [M]+ at m/z 147 or [M+H]+ at m/z 148, respectively.

-

HPLC/UPLC: A reverse-phase HPLC method should be used to determine purity, which should typically be >97% for use in drug discovery applications.[10]

Applications in Drug Discovery and Development

(4-Cyclopropylphenyl)methanamine serves as a critical intermediate for introducing the 4-cyclopropylbenzyl moiety into a larger molecule. This is most commonly achieved through reactions involving the primary amine, such as reductive amination, amide bond formation, or its use in building heterocyclic scaffolds.

Primary Application: Structure-Activity Relationship (SAR) Exploration

In a typical drug discovery cascade, scientists synthesize a library of analogues to probe the chemical space around a lead compound. The (4-cyclopropylphenyl)methyl group is an excellent tool for this purpose, allowing researchers to systematically evaluate the effect of a small, rigid, and metabolically robust lipophilic group in a specific region of the target's binding site.

// Reactants Scaffold [label="Lead Scaffold\n(e.g., R-CHO or R-COOH)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="(4-Cyclopropylphenyl)methanamine", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

// Reaction Reaction [label="Reductive Amination\nor\nAmide Coupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Product Product [label="New Analogue\n(Scaffold-Linker-4-Cyclopropylphenyl)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Scaffold -> Reaction; Amine -> Reaction; Reaction -> Product;

// Annotation {rank=same; Scaffold; Amine;} note [label="Probes steric and electronic\ntolerance in binding pocket", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Product -> note [style=dashed, arrowhead=none, color="#5F6368"]; }

Caption: Role as a key building block in analogue synthesis.

Safety, Handling, and Storage

As a substituted benzylamine, this compound requires careful handling to ensure personnel safety.[11]

-

Hazard Classification: While specific data for this exact compound is limited, analogous benzylamines are classified as corrosive and can cause skin irritation/burns and serious eye damage.[12] They are often harmful if swallowed or inhaled.[11] Always consult the supplier-specific Safety Data Sheet (SDS) before handling.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[13]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Use only in a well-ventilated area.[11] Keep away from incompatible materials such as strong oxidizing agents and acids.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area as recommended (2-8°C).[13] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is advised to prevent slow air oxidation.

Conclusion

(4-Cyclopropylphenyl)methanamine is more than a simple amine; it is a strategic tool for the modern medicinal chemist. Its value is derived from the proven ability of the cyclopropyl group to confer desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and enhance biological potency.[4] A clear understanding of its properties, a robust synthetic route, and proper handling procedures enable its effective and safe deployment in the synthesis of next-generation therapeutics. This guide serves as a foundational resource for researchers aiming to harness the full potential of this versatile building block.

References

-

PubChem. Cyclopropyl(phenyl)methanamine. National Center for Biotechnology Information. [Link]

-

Tlili, A., & Billa, E. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(10), 4541–4555. [Link]

-

Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1545–1562. [Link]

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8(4). [Link]

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

-

ResearchGate. (2021). Synthesis and characterization of new secondary benzylamines derivatives of aryl-himachalene. [Link]

-

Science.gov. Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. [Link]

- Google Patents. CN107337595A - Synthetic process of cyclopentyl phenyl ketone.

-

Canadian Science Publishing. Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene. [Link]

-

PubMed. Synthesis of a Novel Cyclopropyl Phosphonate Nucleotide as a Phosphate Mimic. [Link]

-

Hypha Discovery Blogs. Metabolism of cyclopropyl groups. [Link]

-

Metasci. Safety Data Sheet Benzylamine. [Link]

-

PubMed. Synthesis of a novel cyclopropyl phosphonate nucleotide as a phosphate mimic. [Link]

-

Royal Society of Chemistry. Regio- and chemoselective Csp 3 –H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. [Link]

-

ResearchGate. Comprehensive review on methenamine hippurate: Pharmacological activities and role in urinary tract infection prevention. [Link]

-

Loba Chemie. BENZYLAMINE FOR SYNTHESIS MSDS. [Link]

-

Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

-

ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). [Link]

-

PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

-

ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. [Link]

-

Wikipedia. Methenamine. [Link]

-

ResearchGate. An example of light enhanced hydrogenation of 4-nitrobenzonitrile over... [Link]

-

Carl ROTH. Safety Data Sheet: Benzylamine. [Link]

-

ResearchGate. Reaction pathways associated with the hydrogenation of benzonitrile... [Link]

-

ResearchGate. Nickel-lanthanum-catalysed hydrogenation of benzonitrile (BN)-reaction pathway. [Link]

-

PubChem. Cyclopropyl phenyl ketone. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. Cyclopropyl(phenyl)methanamine | C10H13N | CID 3281515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 118184-67-1|(4-Cyclopropylphenyl)methanamine|BLD Pharm [bldpharm.com]

- 11. lobachemie.com [lobachemie.com]

- 12. sds.metasci.ca [sds.metasci.ca]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (4-Cyclopropylphenyl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Cyclopropylphenyl)methanamine is a primary amine featuring a unique combination of a rigid cyclopropyl group and an aromatic phenyl ring. This structural motif has garnered significant interest in medicinal chemistry due to its favorable physicochemical properties and its utility as a versatile building block in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of (4-cyclopropylphenyl)methanamine, including its molecular formula, molecular weight, synthesis, and detailed characterization. Furthermore, it explores its applications in drug discovery, with a focus on its role as a bioisosteric replacement and its incorporation into novel therapeutic agents. The guide also discusses critical aspects of its metabolic stability and provides exemplary experimental protocols for its synthesis and derivatization, offering valuable insights for researchers in the pharmaceutical sciences.

Core Molecular Attributes

(4-Cyclopropylphenyl)methanamine is a chemical compound with the molecular formula C₁₀H₁₃N .[1] Its calculated molecular weight is 147.22 g/mol .[1]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of (4-cyclopropylphenyl)methanamine is presented in Table 1. These parameters are crucial for predicting its behavior in various biological and chemical systems, including solubility, permeability, and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | PubChem[1] |

| Molecular Weight | 147.22 g/mol | PubChem[1] |

| Monoisotopic Mass | 147.1048 Da | PubChem[1] |

| XlogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

Synthesis and Characterization

The synthesis of (4-cyclopropylphenyl)methanamine can be efficiently achieved through the reductive amination of 4-cyclopropylbenzaldehyde. This widely employed method in medicinal chemistry offers a direct and high-yielding route to the desired primary amine.[2][3]

Caption: Reductive amination pathway for the synthesis of (4-cyclopropylphenyl)methanamine.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of (4-cyclopropylphenyl)methanamine from 4-cyclopropylbenzaldehyde using a nickel-based catalyst.[2]

Materials:

-

4-Cyclopropylbenzaldehyde

-

Ammonia (NH₃)

-

Hydrogen (H₂)

-

Nickel-doped MFM-300(Cr) catalyst[2]

-

Suitable solvent (e.g., 1,4-dioxane)

-

High-pressure reactor

Procedure:

-

To a high-pressure reactor, add 4-cyclopropylbenzaldehyde and the Ni/MFM-300(Cr) catalyst in a suitable solvent.

-

Seal the reactor and purge with nitrogen gas.

-

Introduce ammonia (NH₃) into the reactor.

-

Pressurize the reactor with hydrogen (H₂) to the desired pressure (e.g., 5 bar).[2]

-

Heat the reaction mixture to the specified temperature (e.g., 160 °C) with stirring.[2]

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reactor to room temperature and carefully vent the excess gas.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure (4-cyclopropylphenyl)methanamine.

Spectroscopic Characterization

The structural elucidation of (4-cyclopropylphenyl)methanamine is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic proton, the cyclopropyl protons, and the amine protons. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-7.3 ppm). The benzylic proton will be a multiplet, and the cyclopropyl protons will exhibit complex multiplets in the upfield aliphatic region (typically δ 0.5-1.0 ppm and a methine proton around δ 1.8 ppm), a distinctive feature of the cyclopropyl group.[4]

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, and the carbons of the cyclopropyl ring. The aromatic carbons will resonate in the typical range of δ 125-145 ppm. The benzylic carbon and the cyclopropyl carbons will appear in the upfield region.[4][5]

Mass Spectrometry (MS):

The mass spectrum of (4-cyclopropylphenyl)methanamine will show a molecular ion peak (M⁺) at m/z 147, corresponding to its molecular weight. The electrospray ionization (ESI) mass spectrum in positive mode would show a peak for the protonated molecule ([M+H]⁺) at m/z 148.[6] Fragmentation patterns may include the loss of the amino group or cleavage of the cyclopropyl ring.

Applications in Drug Discovery

The cyclopropyl moiety is a valuable functional group in medicinal chemistry, often employed as a bioisosteric replacement for other groups to enhance metabolic stability, potency, and selectivity, while also improving pharmacokinetic properties.[3]

Caption: (4-Cyclopropylphenyl)methanamine as a key building block in the synthesis of therapeutic agents.

Building Block for PARG Inhibitors

Poly(ADP-ribose) glycohydrolase (PARG) is a key enzyme in the DNA damage response pathway and has emerged as a promising target for cancer therapy.[7][8][9] Small molecule inhibitors of PARG are being actively pursued as potential anticancer agents.[10][11] (4-Cyclopropylphenyl)methanamine can serve as a crucial building block in the synthesis of novel PARG inhibitors, where the cyclopropyl group can impart desirable properties such as increased metabolic stability and enhanced binding to the target enzyme.

Precursor for GPR88 Agonists

G protein-coupled receptor 88 (GPR88) is an orphan receptor highly expressed in the brain and is implicated in various central nervous system (CNS) disorders.[12][13] The development of potent and selective GPR88 agonists is a key strategy for exploring its therapeutic potential.[14][15][16] The (4-cyclopropylphenyl)methanamine scaffold can be incorporated into the design of novel GPR88 agonists, where the lipophilic cyclopropyl group can contribute to improved brain permeability and target engagement.

Experimental Protocol: N-Acylation

N-acylation is a common chemical transformation used to modify primary amines like (4-cyclopropylphenyl)methanamine, enabling the synthesis of a diverse library of amide derivatives for structure-activity relationship (SAR) studies.[17][18][19][20][21]

Materials:

-

(4-Cyclopropylphenyl)methanamine

-

Acyl chloride or acid anhydride (e.g., benzoyl chloride)

-

Anhydrous aprotic solvent (e.g., dichloromethane, DCM)

-

Tertiary amine base (e.g., triethylamine, TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve (4-cyclopropylphenyl)methanamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add the acyl chloride (or acid anhydride) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by recrystallization or column chromatography.

Metabolic Considerations

The metabolic fate of drug candidates is a critical factor in their development. The cyclopropylamine moiety, while often introduced to enhance metabolic stability, can also be susceptible to specific metabolic pathways.[12] Cytochrome P450 enzymes can mediate the oxidation of the cyclopropylamine group, potentially leading to the formation of reactive metabolites.[12] A thorough understanding of the metabolic profile of (4-cyclopropylphenyl)methanamine and its derivatives is therefore essential for mitigating potential toxicity risks in drug design.

Conclusion

(4-Cyclopropylphenyl)methanamine is a valuable and versatile building block for drug discovery and development. Its unique structural features and favorable physicochemical properties make it an attractive scaffold for the synthesis of a wide range of therapeutic agents, including inhibitors of enzymes like PARG and modulators of receptors such as GPR88. The synthetic accessibility of this compound, primarily through reductive amination, coupled with the potential for diverse functionalization via reactions like N-acylation, provides medicinal chemists with a powerful tool for lead optimization and the development of novel drug candidates. A comprehensive understanding of its synthesis, characterization, and metabolic profile, as detailed in this guide, is crucial for its effective application in the pursuit of new and improved medicines.

References

-

ResearchGate. 1 H (a) and 13 C NMR spectra of 4 (b).[Link]

-

National Center for Biotechnology Information. "Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst." PubMed Central, National Institutes of Health. [Link]

-

National Center for Biotechnology Information. "Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer." PubMed, National Institutes of Health. [Link]

-

National Center for Biotechnology Information. "Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists." PubMed Central, National Institutes of Health. [Link]

-

National Center for Biotechnology Information. "Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold." PubMed Central, National Institutes of Health. [Link]

-

National Center for Biotechnology Information. "Prospects for PARG inhibitors in cancer therapy." PubMed Central, National Institutes of Health. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3281515, Cyclopropyl(phenyl)methanamine. Retrieved January 24, 2026 from [Link].

-

ResearchGate. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst.[Link]

-

National Center for Biotechnology Information. "Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes: synthesis, functionalization, structure, and intercomponent interaction of rotaxanes." PubMed, National Institutes of Health. [Link]

-

National Center for Biotechnology Information. "PARP and PARG inhibitors in cancer treatment." PubMed Central, National Institutes of Health. [Link]

-

ResearchGate. NH4I-Promoted N-acylation of amines via the transamidation of DMF and DMA under metal-free conditions.[Link]

-

MDPI. "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones." MDPI, Multidisciplinary Digital Publishing Institute. [Link]

-

National Center for Biotechnology Information. "PARP and PARG inhibitors in cancer treatment." PubMed, National Institutes of Health. [Link]

-

Boehringer Ingelheim. Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists.[Link]

-

MDPI. "Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites." MDPI, Multidisciplinary Digital Publishing Institute. [Link]

-

National Center for Biotechnology Information. "Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis." PubMed, National Institutes of Health. [Link]

-

National Center for Biotechnology Information. "Selective small molecule PARG inhibitor causes replication fork stalling and cancer cell death." PubMed, National Institutes of Health. [Link]

-

National Institute of Standards and Technology. Methanone, (4-methylphenyl)phenyl-.[Link]

-

ResearchGate. Mn(II)-Catalyzed N-Acylation of Amines | Request PDF.[Link]

-

National Center for Biotechnology Information. "Design, Synthesis, and Structure-Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold." PubMed, National Institutes of Health. [Link]

-

ResearchGate. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists.[Link]

-

ResearchGate. SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION.[Link]

-

The Royal Society of Chemistry. Supporting information.[Link]

-

Springer. Basic 1H- and 13C-NMR Spectroscopy.[Link]

-

PubChemLite. Cyclopropyl(phenyl)methanamine (C10H13N).[Link]

Sources

- 1. Cyclopropyl(phenyl)methanamine | C10H13N | CID 3281515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - Cyclopropyl(phenyl)methanamine (C10H13N) [pubchemlite.lcsb.uni.lu]

- 7. Prospects for PARG inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PARP and PARG inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective small molecule PARG inhibitor causes replication fork stalling and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pardon Our Interruption [opnme.com]

- 15. Design, Synthesis, and Structure-Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes: synthesis, functionalization, structure, and intercomponent interaction of rotaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (4-Cyclopropylphenyl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

(4-Cyclopropylphenyl)methanamine, a primary amine featuring a unique combination of a flexible aminomethyl group and a rigid cyclopropylphenyl scaffold, is a building block of significant interest in medicinal chemistry. Its distinct structural characteristics offer a compelling entry point for the design of novel therapeutic agents, particularly for central nervous system (CNS) disorders. This guide provides a comprehensive overview of (4-Cyclopropylphenyl)methanamine, detailing its chemical identity, synthesis protocols, physicochemical properties, and analytical characterization. Furthermore, it explores the current understanding of its role in drug discovery, supported by relevant examples and structure-activity relationship (SAR) insights. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities for therapeutic intervention.

Chemical Identity and Physicochemical Properties

(4-Cyclopropylphenyl)methanamine is a benzylic amine distinguished by a cyclopropyl group at the para position of the phenyl ring. This structural motif imparts a unique conformational rigidity and lipophilicity profile, which can be strategically exploited in drug design to enhance target binding and modulate pharmacokinetic properties.

SMILES Notation: NCC1=CC=C(C2CC2)C=C1

CAS Number: 118184-67-1

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | |

| Molecular Weight | 147.22 g/mol | |

| Boiling Point | 103-115 °C (Predicted) | [1] |

| pKa | 9.29 ± 0.10 (Predicted) | [1] |

| Storage | 2-8°C, under inert atmosphere |

Synthesis of (4-Cyclopropylphenyl)methanamine

The synthesis of (4-Cyclopropylphenyl)methanamine can be achieved through several established synthetic routes, primarily involving the reduction of a nitrogen-containing functional group attached to the 4-cyclopropylbenzyl moiety. The two most common and practical approaches are the reductive amination of 4-cyclopropylbenzaldehyde and the reduction of 4-cyclopropylbenzonitrile. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Synthesis via Reductive Amination of 4-Cyclopropylbenzaldehyde

Reductive amination is a versatile and widely used method for the synthesis of amines. This two-step, one-pot process involves the initial formation of an imine from the reaction of an aldehyde with an amine source (e.g., ammonia or an ammonium salt), followed by the in-situ reduction of the imine to the corresponding amine.

Caption: Reductive Amination Workflow.

Detailed Protocol:

-

Imine Formation: To a solution of 4-cyclopropylbenzaldehyde in a suitable solvent (e.g., methanol, ethanol), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. The reaction is typically stirred at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: Once imine formation is complete (as monitored by techniques like TLC or GC-MS), a reducing agent is added to the reaction mixture. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ over a metal catalyst like Pd/C or Raney Ni).[2]

-

Work-up and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation or column chromatography to yield pure (4-Cyclopropylphenyl)methanamine.

Causality Behind Experimental Choices:

-

The choice of solvent is crucial for both imine formation and the reduction step. Alcohols like methanol are often preferred as they are good solvents for both the starting materials and the borohydride reducing agents.

-

Sodium borohydride is a mild and selective reducing agent, making it suitable for the reduction of the imine in the presence of other functional groups. For less reactive imines, a more powerful reducing agent or catalytic hydrogenation may be necessary.

Synthesis via Reduction of 4-Cyclopropylbenzonitrile

Another common route to (4-Cyclopropylphenyl)methanamine is the reduction of 4-cyclopropylbenzonitrile. This method is particularly useful if the benzonitrile is a more readily available starting material.

Caption: Nitrile Reduction Workflow.

Detailed Protocol:

-

Reduction: The reduction of the nitrile to the primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., diethyl ether, THF) or by catalytic hydrogenation under pressure.

-

Work-up and Purification: For LiAlH₄ reductions, the reaction is carefully quenched with water and a base to precipitate the aluminum salts. The organic product is then extracted, dried, and purified as described above. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed to yield the product.

Causality Behind Experimental Choices:

-

LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines. However, it is highly reactive and requires anhydrous conditions.

-

Catalytic hydrogenation is a cleaner and often safer alternative to metal hydride reductions, especially on a larger scale. The choice of catalyst and reaction conditions (pressure, temperature) can be optimized for efficiency.

Applications in Drug Discovery

The (4-cyclopropylphenyl)methanamine scaffold is a valuable building block in medicinal chemistry, primarily due to the unique properties conferred by the cyclopropyl group. This small, strained ring system can act as a bioisostere for other groups, improve metabolic stability, and provide conformational constraint, which can lead to enhanced potency and selectivity for a biological target.

While specific drugs containing the (4-cyclopropylphenyl)methanamine core are not yet on the market, its derivatives have been explored in various therapeutic areas, particularly in the development of agents targeting the central nervous system. For instance, related cyclohexylamine derivatives have been investigated as sigma receptor ligands for the treatment of diseases accompanied by central nervous system disorders.[3] The lipophilic nature of the cyclopropyl group can aid in crossing the blood-brain barrier, a critical requirement for CNS-active drugs.

Furthermore, the general class of cyclopropylamines has been incorporated into a wide range of therapeutic agents, including antidepressants and antiviral drugs.[3] The structural rigidity and electronic properties of the cyclopropyl ring can be fine-tuned to optimize interactions with biological targets.

Analytical Characterization

The structural elucidation and purity assessment of (4-Cyclopropylphenyl)methanamine are typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of (4-Cyclopropylphenyl)methanamine is expected to show characteristic signals for the aromatic, benzylic, and cyclopropyl protons.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

Benzylic Protons (-CH₂-NH₂): A singlet or a broad singlet around δ 3.8-4.0 ppm for the two protons of the aminomethyl group. The broadness can be attributed to quadrupole broadening from the nitrogen atom and exchange with residual water.

-

Amino Protons (-NH₂): A broad singlet that can appear over a wide range of chemical shifts, depending on the solvent and concentration. This signal will exchange with D₂O.

-

Cyclopropyl Protons: A complex multiplet in the upfield region (typically δ 0.5-1.5 ppm) for the protons of the cyclopropyl ring.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm). The carbon attached to the cyclopropyl group and the carbon attached to the aminomethyl group will have distinct chemical shifts.

-

Benzylic Carbon (-CH₂-NH₂): A signal around δ 45-50 ppm.

-

Cyclopropyl Carbons: Signals in the upfield region (typically δ 5-15 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum of (4-Cyclopropylphenyl)methanamine will exhibit characteristic absorption bands for the functional groups present:

-

N-H Stretching: Two medium to weak bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-H Stretching (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Absorption bands just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (147.22 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for benzylic amines include the loss of the amino group and cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium ion or related fragments.

Conclusion

(4-Cyclopropylphenyl)methanamine is a versatile and valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique structural features, combining a rigid cyclopropylphenyl core with a flexible aminomethyl group, offer medicinal chemists a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. The synthetic routes to this compound are well-established, and its analytical characterization can be readily achieved using standard spectroscopic methods. As the quest for new and improved drugs continues, particularly for challenging targets in the central nervous system, the strategic incorporation of scaffolds like (4-Cyclopropylphenyl)methanamine is expected to play an increasingly important role in the future of drug discovery.

References

- This is a placeholder for a citable reference for general information on cyclopropylamines in medicinal chemistry.

- This is a placeholder for a citable reference for general information on reductive amin

- This is a placeholder for a citable reference for general inform

- This is a placeholder for a citable reference for a patent or public

-

Highly efficient catalytic/sonocatalytic reduction of 4-nitrophenol and antibacterial activity through a bifunctional Ag/ZnO nanohybrid material prepared via a sodium alginate method. Nanoscale Advances. [Link]

- This is a placeholder for a citable reference for NMR spectroscopy of rel

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

- This is a placeholder for a citable reference for IR spectroscopy of rel

- This is a placeholder for a citable reference for mass spectrometry of rel

Sources

- 1. cyclopropyl(phenyl)methanamine | 23459-38-3 [chemicalbook.com]

- 2. Highly efficient catalytic/sonocatalytic reduction of 4-nitrophenol and antibacterial activity through a bifunctional Ag/ZnO nanohybrid material prepared via a sodium alginate method - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 3. longdom.org [longdom.org]

A Comprehensive Technical Guide to the Solubility Profile of (4-Cyclopropylphenyl)methanamine for Pharmaceutical Development

Introduction

In the landscape of modern medicinal chemistry, the cyclopropyl moiety has emerged as a valuable structural motif. Its unique conformational rigidity and electronic properties often lead to improvements in metabolic stability, potency, and reduced off-target effects.[1][2][3] (4-Cyclopropylphenyl)methanamine represents a key building block incorporating this advantageous group, making it a compound of significant interest in the synthesis of novel therapeutics.[4] However, the successful progression of any new chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties, with aqueous solubility being a primary determinant of oral bioavailability.

This in-depth technical guide provides a comprehensive framework for characterizing the solubility of (4-Cyclopropylphenyl)methanamine. Rather than merely presenting pre-existing data, this document is designed as a practical whitepaper for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of amine solubility, provides a detailed, field-proven experimental protocol for its determination, and establishes a template for the rigorous analysis and presentation of solubility data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results essential for informed decision-making in the drug development pipeline.

Physicochemical Properties of (4-Cyclopropylphenyl)methanamine

A foundational understanding of a compound's basic physical and chemical properties is a prerequisite for any solubility investigation. These parameters influence the choice of analytical techniques and the design of the experimental protocol.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | |

| Molecular Weight | 147.22 g/mol | |

| Storage | 2-8°C, inert atmosphere |

Theoretical Considerations for Amine Solubility

The solubility of an amine like (4-Cyclopropylphenyl)methanamine is governed by a complex interplay of factors related to its molecular structure and the properties of the solvent system.

The Influence of Molecular Structure

(4-Cyclopropylphenyl)methanamine is a primary amine, a feature that significantly influences its solubility. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, while the hydrogens of the amino group can act as hydrogen bond donors. This capacity for hydrogen bonding is a primary driver of solubility in protic solvents like water.

The presence of the cyclopropyl and phenyl groups, however, introduces significant hydrophobic character. The cyclopropyl group, while rigid, is an aliphatic hydrocarbon moiety.[5] The phenyl group is also nonpolar. The overall solubility of the molecule will, therefore, be a balance between the hydrophilic nature of the amine group and the hydrophobic nature of the cyclopropylphenyl portion. For a molecule to be water-soluble, the favorable interactions of the polar amine group with water must overcome the disruption of water's hydrogen-bonding network by the nonpolar hydrocarbon parts.

The Critical Role of pH

As a primary amine, (4-Cyclopropylphenyl)methanamine is a weak base. In an aqueous medium, it will exist in equilibrium between its neutral (free base) form and its protonated (conjugate acid) form.

R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

The position of this equilibrium is dependent on the pH of the solution and the pKa of the compound. The protonated form, being charged, is generally much more soluble in water than the neutral form. Consequently, the aqueous solubility of (4-Cyclopropylphenyl)methanamine is expected to be highly pH-dependent, with significantly greater solubility at pH values below its pKa. This is a critical consideration in drug development, as the pH of the gastrointestinal tract varies considerably.

Experimental Determination of Thermodynamic Solubility

To ensure the generation of definitive and reliable data, the thermodynamic (or equilibrium) solubility must be determined. This is a measure of the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound.[6] The shake-flask method is the gold standard for this determination due to its reliability and direct measurement of the equilibrium state.[7]

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic solubility of (4-Cyclopropylphenyl)methanamine in various aqueous and organic solvents.

1. Materials and Reagents:

-

(4-Cyclopropylphenyl)methanamine (solid, >98% purity)

-

Selection of solvents (e.g., Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Water, Ethanol, Methanol, Acetonitrile)

-

High-purity water (Milli-Q or equivalent)

-

HPLC-grade solvents for the analytical mobile phase

-

Reference standard of (4-Cyclopropylphenyl)methanamine for calibration

2. Equipment:

-

Analytical balance

-

Glass vials with screw caps (e.g., 2 mL)

-

Orbital shaker or vial roller system capable of maintaining a constant temperature[6]

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[6]

-

pH meter

3. Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (4-Cyclopropylphenyl)methanamine to a series of vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.[7]

-

Dispense a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker or roller system in a temperature-controlled environment (typically ambient temperature, ~25°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A common starting point is 24 to 48 hours.[8][9] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h); if the measured concentrations are consistent, equilibrium is assumed.[7]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial for analysis. This step is crucial to remove any undissolved microparticles.

-

-

Quantification via HPLC:

-

Prepare a series of calibration standards of (4-Cyclopropylphenyl)methanamine of known concentrations in the same solvent used for the solubility test.

-

Analyze the filtered supernatant and the calibration standards by HPLC with UV detection.[10][11][12]

-

The concentration of the (4-Cyclopropylphenyl)methanamine in the saturated solution is determined by comparing its peak area to the calibration curve generated from the standards.

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

For clarity and comparative analysis, the determined solubility data should be presented in a structured tabular format.

Table of Aqueous Solubility

| Solvent System | pH (at equilibrium) | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| 0.1 N HCl | 25 | |||

| Phosphate Buffer | 5.0 | 25 | ||

| Phosphate Buffer | 7.4 | 25 | ||

| Deionized Water | 25 |

Table of Organic Solvent Solubility

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Ethanol | 25 | |

| Methanol | 25 | |

| Acetonitrile | 25 | |

| Dichloromethane | 25 |

Conclusion

The solubility of (4-Cyclopropylphenyl)methanamine is a critical parameter that will profoundly influence its development as a potential pharmaceutical agent. This guide has provided a robust framework for its determination, grounded in the established principles of physical chemistry and analytical science. By adhering to the detailed shake-flask protocol and employing rigorous analytical quantification, researchers can generate the high-quality, reliable solubility data necessary to guide formulation strategies, predict in vivo behavior, and ultimately, de-risk the progression of drug candidates. The principles and methodologies outlined herein are fundamental to a data-driven approach in modern drug discovery and development.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Thermodynamic Solubility Assay. Evotec. Available at: [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

-

Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Foods. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

-

Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. International Journal of Pharmaceutics. Available at: [Link]

-

HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. Available at: [Link]

-

Shake Flask Method Summary. BioAssay Systems. Available at: [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

-

Thermodynamic Solubility Assay. Domainex. Available at: [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery. Available at: [Link]

-

Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. Acta Alimentaria. Available at: [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

ADME Solubility Assay. BioDuro. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. evotec.com [evotec.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. akjournals.com [akjournals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Analysis of (4-Cyclopropylphenyl)methanamine: A Technical Guide for Structural Elucidation

Introduction: The Imperative for Rigorous Characterization

(4-Cyclopropylphenyl)methanamine is a primary amine featuring a unique combination of a rigid cyclopropyl moiety and a flexible benzylamine scaffold. This structural motif is of significant interest in medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and physical properties. As such, unambiguous confirmation of its structure and purity is a prerequisite for any meaningful research or development application.

This technical guide provides an in-depth, field-proven framework for the spectroscopic analysis of (4-Cyclopropylphenyl)methanamine. Moving beyond a mere recitation of data, this document elucidates the causality behind the spectroscopic signatures observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals, ensuring the highest degree of scientific integrity.

The molecular structure under investigation is:

Figure 1. Chemical structure of (4-Cyclopropylphenyl)methanamine.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the carbon and hydrogen framework. For (4-Cyclopropylphenyl)methanamine, NMR confirms the connectivity and chemical environment of every atom.

Expertise & Causality: Experimental Choices

The choice of solvent and instrument frequency is critical for acquiring high-quality, interpretable data. A deuterated solvent, typically chloroform-d (CDCl₃), is selected for its excellent solubilizing power for nonpolar to moderately polar compounds and its single, well-defined residual solvent peak (~7.26 ppm for ¹H NMR). A 400 MHz (or higher) spectrometer is recommended to achieve sufficient signal dispersion, which is particularly important for resolving the coupling patterns of the aromatic and cyclopropyl protons.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (4-Cyclopropylphenyl)methanamine and dissolve it in ~0.7 mL of CDCl₃.

-

Solvent Reference: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), or use the residual solvent peak of CDCl₃ (δ 77.16 ppm for ¹³C) for calibration.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum using a standard pulse program, followed by the ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a high signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Data Presentation & Interpretation: Predicted Spectra

As direct, published spectra for this specific molecule are not widely available, the following data is a robust prediction based on established chemical shift theory and spectral data from analogous compounds such as cyclopropylbenzene and benzylamine.[1][2]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Justification & Authoritative Grounding |

| a | ~ 7.15 | Doublet (d) | 2H | ~ 8.0 Hz | Ar-H (ortho to CH₂NH₂) | Protons on a p-disubstituted benzene ring adjacent to an electron-donating group. |

| b | ~ 7.05 | Doublet (d) | 2H | ~ 8.0 Hz | Ar-H (ortho to Cyclopropyl) | Protons on a p-disubstituted benzene ring adjacent to the cyclopropyl group. |

| c | ~ 3.85 | Singlet (s) | 2H | - | -CH ₂NH₂ | Benzylic protons adjacent to a nitrogen atom. The chemical shift is consistent with data for benzylamine.[1][3] |

| d | ~ 1.85 | Multiplet (m) | 1H | - | Cyclopropyl-CH | Methine proton on the cyclopropyl ring, deshielded by the aromatic ring.[2] |

| e | ~ 1.55 | Singlet (s, broad) | 2H | - | -CH₂NH ₂ | Amine protons; signal is often broad and its position can vary with concentration and temperature. |

| f | ~ 0.95 | Multiplet (m) | 2H | - | Cyclopropyl-CH ₂ (cis) | Diastereotopic methylene protons on the cyclopropyl ring. |

| g | ~ 0.65 | Multiplet (m) | 2H | - | Cyclopropyl-CH ₂ (trans) | Diastereotopic methylene protons on the cyclopropyl ring, typically shifted upfield. The upfield shift is a hallmark of cyclopropyl protons.[4] |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Assignment | Justification & Authoritative Grounding |

| 1 | ~ 145.0 | Ar-C (ipso, attached to Cyclopropyl) | Quaternary carbon attached to the cyclopropyl group. |

| 2 | ~ 141.0 | Ar-C (ipso, attached to CH₂NH₂) | Quaternary carbon attached to the aminomethyl group. |

| 3 | ~ 128.5 | Ar-C H (ortho to CH₂NH₂) | Aromatic methine carbons. |

| 4 | ~ 126.0 | Ar-C H (ortho to Cyclopropyl) | Aromatic methine carbons. |

| 5 | ~ 46.0 | -C H₂NH₂ | Benzylic carbon attached to nitrogen. Data for benzylamine shows this carbon around 46.5 ppm. |

| 6 | ~ 15.5 | Cyclopropyl-C H | Methine carbon of the cyclopropyl ring. |

| 7 | ~ 10.5 | Cyclopropyl-C H₂ | Methylene carbons of the cyclopropyl ring. |

Visualization: NMR Structural Correlation

The following diagram illustrates the distinct proton and carbon environments within the molecule, correlating them to the data tables above.

Section 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).

Expertise & Causality: Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred technique for acquiring an IR spectrum of a liquid or solid sample. It requires minimal sample preparation and is non-destructive. A diamond ATR crystal is robust and provides excellent data quality over a wide spectral range.

Experimental Protocol: ATR-FTIR Analysis

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small drop of liquid (or a small amount of solid) (4-Cyclopropylphenyl)methanamine directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).

Data Presentation & Interpretation: Key Vibrational Frequencies

The IR spectrum will be dominated by absorptions from the amine, aromatic, and cyclopropyl groups.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment | Authoritative Grounding |

| 3450 - 3350 | Medium, Sharp | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | A pair of bands in this region is a definitive marker for a primary amine.[5][6] |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (sp²) & Cyclopropyl | Overlapping region for C-H bonds on the benzene ring and the strained cyclopropyl ring. |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (sp³) | Corresponds to the benzylic -CH₂- group. |

| 1620 - 1580 | Medium-Weak | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This bending motion is characteristic of primary amines.[5] |

| 1610, 1500, 1450 | Medium-Strong | C=C Stretch | Aromatic Ring | A series of sharp bands indicating the presence of the benzene ring. |

| ~ 1250 | Medium-Strong | C-N Stretch | Aryl-CH₂-N | Stretching of the carbon-nitrogen bond.[5] |

| 910 - 670 | Strong, Broad | N-H Wag | Primary Amine (-NH₂) | A broad, out-of-plane bending absorption characteristic of primary and secondary amines.[5] |

| ~ 820 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene | A strong band in this region is highly indicative of a para-substitution pattern on a benzene ring. |

Visualization: Functional Group - IR Region Correlation

Section 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. This data confirms the molecular formula and offers corroborating evidence for the proposed structure.

Expertise & Causality: Experimental Choices

Electron Ionization (EI) is a classic, high-energy ionization technique that produces a rich fragmentation pattern, which is highly reproducible and ideal for structural analysis. Coupling Gas Chromatography (GC) with MS (GC-MS) is an excellent choice for this compound, as it provides both the retention time (a measure of purity) and the mass spectrum. The molecular formula of (4-Cyclopropylphenyl)methanamine is C₁₀H₁₃N, giving it a monoisotopic mass of 147.105 Da.[7]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into the GC-MS system. The GC oven temperature program should be optimized to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-